Rezafungin acetate

Description

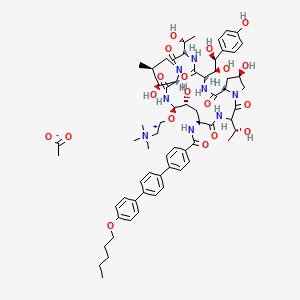

This compound is the acetate form of rezafungin, a next-generation, semi-synthetic, cyclic lipopeptide and echinocandin derivative, with potential antifungal activity. Upon administration, rezafungin inhibits the fungal specific enzyme 1,3-beta-D-glucan synthase, which is essential for fungal cell wall synthesis, and results in decreased synthesis of beta(1,3)-D-glucan. This weakens the fungal cell wall thereby causing osmotic lysis, fungal cell wall rupture and fungal cell death.

Structure

2D Structure

Properties

Molecular Formula |

C65H88N8O19 |

|---|---|

Molecular Weight |

1285.4 g/mol |

IUPAC Name |

2-[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate |

InChI |

InChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+;/m0./s1 |

InChI Key |

MXMWJAPNUIKPGF-YOFVRWEXSA-N |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-] |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Rezafungin Acetate on the Fungal Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rezafungin, a next-generation echinocandin, exerts its potent antifungal activity by disrupting the integrity of the fungal cell wall. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of rezafungin acetate. It details the targeted inhibition of the essential enzyme (1,3)-β-D-glucan synthase, the consequent depletion of the structural polymer β-glucan, and the downstream effects on fungal cell viability. This document synthesizes quantitative data on rezafungin's efficacy, outlines key experimental protocols for its study, and provides visual representations of the critical pathways and workflows involved in its mechanism of action.

Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

Rezafungin's primary mode of action is the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the biosynthesis of the fungal cell wall.[1][2][3][4][5] This enzyme is responsible for the synthesis of (1,3)-β-D-glucan, a major structural polymer that provides rigidity and osmotic stability to the fungal cell wall. Mammalian cells lack this enzyme, making it an ideal and specific target for antifungal therapy.

The (1,3)-β-D-glucan synthase complex is a transmembrane protein assembly, with its catalytic subunit, Fks1p, being the direct target of echinocandins, including rezafungin. By binding to Fks1p, rezafungin disrupts the polymerization of UDP-glucose into linear chains of (1,3)-β-D-glucan. This inhibition leads to a rapid depletion of β-glucan in the cell wall, compromising its structural integrity. The weakened cell wall is unable to withstand internal osmotic pressure, resulting in cell lysis and, consequently, fungal cell death. This fungicidal activity is particularly pronounced against most Candida species.

In filamentous fungi like Aspergillus, the effect of echinocandins is most prominent at the apical tips of the hyphae, where active cell growth and wall remodeling occur.

Quantitative Data on Rezafungin's Antifungal Activity

Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Rezafungin Against Candida Species

| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| C. albicans | 0.03 | 0.06 | |

| C. glabrata | 0.06 | 0.12 | |

| C. tropicalis | 0.03 | 0.06 | |

| C. parapsilosis | 1 | 2 | |

| C. krusei | 0.03 | 0.06 | |

| C. dubliniensis | 0.06 | 0.12 | |

| C. auris | 0.25 | - | |

| C. guilliermondii | 1 | 1 | |

| C. kefyr | 0.03 | 0.06 | |

| C. lusitaniae | 0.25 | - |

Table 2: In Vitro Activity of Rezafungin Against Aspergillus Species

| Aspergillus Species | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference(s) |

| A. fumigatus | 0.03 | 0.125 | |

| A. flavus | ≤0.015 | 0.03 | |

| A. niger | - | - | |

| A. terreus | - | - |

Note: For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphae as observed microscopically.

While specific IC₅₀ values for rezafungin's inhibition of purified (1,3)-β-D-glucan synthase are not extensively published in publicly available literature, one study noted that both rezafungin and micafungin inhibited wild-type C. albicans enzyme complexes at very low concentrations (around 15 ng/mL). Notably, rezafungin was a more potent inhibitor of mutant enzyme complexes with Fks1p F641S substitutions compared to micafungin, showing a 24-fold increase in IC₅₀ versus a 100-fold increase for micafungin when compared to the wild-type enzyme.

Experimental Protocols

(1,3)-β-D-Glucan Synthase Activity Assay (Aniline Blue Method)

This assay quantifies the activity of (1,3)-β-D-glucan synthase by measuring the amount of glucan produced, which specifically binds to the fluorescent dye aniline blue.

Materials:

-

Fungal cell culture

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

-

Glass beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM GTPγS, 0.5% BSA)

-

UDP-glucose (substrate)

-

This compound (or other inhibitors)

-

1 M NaOH

-

Aniline blue solution (e.g., 0.03% in 1 M glycine-NaOH buffer, pH 9.5)

-

Fluorometer

Procedure:

-

Enzyme Preparation: a. Harvest fungal cells from culture by centrifugation. b. Resuspend the cell pellet in extraction buffer. c. Lyse the cells by mechanical disruption (e.g., bead beating). d. Centrifuge the lysate at a low speed to remove cell debris, then at a high speed to pellet the microsomal fraction containing the membrane-bound glucan synthase. e. Resuspend the microsomal pellet in a suitable buffer.

-

Enzyme Assay: a. In a microplate, combine the assay buffer, the prepared enzyme fraction, and varying concentrations of this compound. Include a no-drug control. b. Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C. c. Initiate the reaction by adding UDP-glucose. d. Incubate for a defined period (e.g., 60 minutes) at 30°C. e. Stop the reaction by adding 1 M NaOH.

-

Glucan Quantification: a. Add the aniline blue solution to each well. b. Incubate in the dark for 30 minutes at room temperature. c. Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the aniline blue-glucan complex (e.g., excitation ~400 nm, emission ~460 nm).

-

Data Analysis: a. Calculate the percentage of inhibition of glucan synthase activity for each rezafungin concentration compared to the no-drug control. b. Determine the IC₅₀ value, the concentration of rezafungin that inhibits 50% of the enzyme's activity.

Fungal Cell Wall Integrity Assay (Calcofluor White Staining)

Calcofluor White is a fluorescent dye that binds to chitin and cellulose in the fungal cell wall. Increased staining can indicate a compensatory mechanism in response to cell wall stress, while altered staining patterns can reveal structural defects.

Materials:

-

Fungal cell culture

-

This compound

-

Phosphate-buffered saline (PBS)

-

Calcofluor White M2R solution (e.g., 1 mg/mL in water)

-

10% Potassium Hydroxide (KOH) (optional, for clearing cellular contents)

-

Fluorescence microscope with a DAPI or UV filter set

Procedure:

-

Fungal Culture and Treatment: a. Grow the fungal cells in a suitable liquid medium to the desired growth phase (e.g., logarithmic phase). b. Treat the fungal cultures with varying concentrations of this compound for a defined period (e.g., 4-24 hours). Include an untreated control.

-

Staining: a. Harvest the fungal cells by centrifugation and wash them with PBS. b. Resuspend the cells in PBS. c. Add Calcofluor White solution to a final concentration of 10-25 µg/mL. d. (Optional) Add a drop of 10% KOH to the cell suspension on the microscope slide to enhance visualization. e. Incubate for 5-10 minutes at room temperature in the dark.

-

Microscopy: a. Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip. b. Observe the cells under a fluorescence microscope using a DAPI or UV filter. Fungal cell walls will fluoresce bright blue-white.

-

Analysis: a. Examine for changes in fluorescence intensity and localization. Increased or aberrant staining patterns in rezafungin-treated cells compared to the control can indicate cell wall stress and remodeling.

Signaling Pathways and Experimental Workflows

Cell Wall Integrity (CWI) Signaling Pathway

Inhibition of (1,3)-β-D-glucan synthesis by rezafungin induces significant stress on the fungal cell wall. This stress activates a compensatory response known as the Cell Wall Integrity (CWI) pathway. This signaling cascade aims to remodel the cell wall to maintain cellular integrity. A key outcome of CWI pathway activation in response to echinocandins is the increased synthesis of chitin, another structural polysaccharide in the fungal cell wall. This serves as a "salvage mechanism" to reinforce the weakened cell wall. The calcineurin and High Osmolarity Glycerol (HOG) pathways are also implicated in this stress response.

Experimental Workflow for Evaluating Rezafungin's Mechanism of Action

A typical experimental workflow to elucidate the mechanism of action of rezafungin on the fungal cell wall involves a series of in vitro assays progressing from whole-cell activity to specific enzyme inhibition and cellular responses.

Conclusion

This compound's mechanism of action is centered on the potent and specific inhibition of (1,3)-β-D-glucan synthase, an enzyme essential for fungal cell wall biosynthesis. This targeted disruption leads to a cascade of events, culminating in the loss of cell wall integrity and fungal cell death. Its efficacy against a wide range of clinically relevant fungi, including some resistant strains, underscores its importance in the antifungal armamentarium. The experimental protocols and pathways detailed in this guide provide a framework for the continued investigation and understanding of this important class of antifungal agents.

References

- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rezafungin-Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aucklandia lappa Causes Cell Wall Damage in Candida albicans by Reducing Chitin and (1,3)-β-D-Glucan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cidara.com [cidara.com]

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Rezafungin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezafungin acetate, a novel echinocandin antifungal agent, represents a significant advancement in the treatment of invasive fungal infections. Its unique chemical structure, characterized by a modified side chain, confers enhanced stability and pharmacokinetic properties compared to earlier-generation echinocandins. This technical guide provides a comprehensive overview of the semi-synthetic manufacturing process of this compound, detailing the key transformations from the fermentation-derived precursor, echinocandin B, to the final active pharmaceutical ingredient. Furthermore, this document elucidates the intricate chemical structure of this compound and outlines its mechanism of action as a potent inhibitor of fungal β-(1,3)-D-glucan synthase. Detailed experimental protocols for the synthesis of key intermediates and the final product are provided, alongside a summary of its physicochemical properties and a discussion of its structure-activity relationship. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and infectious disease research.

Introduction

Invasive fungal infections pose a significant and growing threat to public health, particularly in immunocompromised patient populations. The echinocandin class of antifungal drugs has emerged as a cornerstone of therapy for these infections, owing to their potent and specific inhibition of fungal cell wall biosynthesis. This compound (formerly CD101) is a next-generation echinocandin with a distinguished profile of high stability and a long half-life, allowing for once-weekly intravenous administration. This attribute offers a considerable advantage in both inpatient and outpatient settings. This document provides a detailed exploration of the synthesis and chemical architecture of this compound.

Chemical Structure

Rezafungin is a semi-synthetic lipopeptide belonging to the echinocandin class. The core structure is a cyclic hexapeptide, which is N-acylated with a 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carbonyl side chain. A key structural modification that distinguishes Rezafungin from its precursor, anidulafungin, is the presence of a choline moiety attached to the C5 position of the ornithine residue via an ether linkage. This modification is crucial for the enhanced chemical stability of the molecule.

The chemical formula for Rezafungin cation is C63H85N8O17^+^, and its molecular weight is 1226.39 g/mol . The acetate salt has the chemical formula C65H88N8O19 and a molecular weight of 1285.44 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C |

| Molecular Weight | 1285.44 g/mol |

| Appearance | White to off-white powder |

| Solubility | Freely soluble in water, soluble in methanol, and sparingly soluble in ethanol. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the fermentation of the fungus Aspergillus nidulans to produce the natural product echinocandin B. This is followed by enzymatic deacylation, chemical synthesis of a bespoke side chain, coupling of the side chain to the echinocandin nucleus to form anidulafungin, and a final chemical modification to yield Rezafungin.

Caption: Overall workflow for the semi-synthesis of this compound.

Step 1: Production of Echinocandin B via Fermentation

While a detailed, publicly available protocol for the industrial-scale fermentation of Aspergillus nidulans for echinocandin B production is proprietary, the general principles are outlined in scientific literature. The process involves culturing a high-yielding strain of Aspergillus nidulans in a suitable fermentation medium under controlled conditions.

Experimental Protocol (General Principles):

-

Inoculum Preparation: A seed culture of Aspergillus nidulans is prepared by inoculating a suitable agar medium and incubating until sufficient sporulation is observed. The spores are then used to inoculate a liquid seed medium.

-

Fermentation: The production fermentation is carried out in a large-scale bioreactor. The fermentation medium typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, yeast extract), and various mineral salts. The fermentation is conducted at a controlled temperature (around 25-30 °C) and pH, with continuous aeration and agitation to ensure optimal growth and product formation.

-

Extraction and Purification: After an appropriate fermentation period (typically several days), the mycelial biomass is separated from the fermentation broth by filtration or centrifugation. Echinocandin B is then extracted from the mycelium using an organic solvent (e.g., methanol, acetone). The crude extract is concentrated and purified using chromatographic techniques, such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC), to yield purified echinocandin B.

Step 2: Enzymatic Deacylation of Echinocandin B

The linoleoyl side chain of echinocandin B is selectively removed by an enzymatic reaction to yield the echinocandin B nucleus. This reaction is typically catalyzed by a deacylase enzyme produced by microorganisms such as Actinoplanes utahensis or Streptomyces species.[1]

Experimental Protocol (General Principles):

-

Enzyme Production: The deacylase-producing microorganism is cultured in a suitable medium to induce enzyme expression. The enzyme may be used as a whole-cell catalyst or extracted and purified.

-

Deacylation Reaction: Purified echinocandin B is dissolved in a suitable buffer system. The deacylase enzyme (either as whole cells or a purified preparation) is added to the solution. The reaction mixture is incubated at a controlled temperature and pH (e.g., pH 7.0, 26 °C) with gentle agitation.[1]

-

Work-up and Purification: The reaction is monitored by HPLC until completion. Upon completion, the enzyme is removed by filtration or centrifugation. The echinocandin B nucleus is then purified from the reaction mixture, typically by crystallization or chromatography.

Step 3: Synthesis of 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid

This key side chain is synthesized through a multi-step chemical process. A representative procedure is the Suzuki coupling reaction.[2]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, 20.1 g of 4'-iodo-[1,1'-biphenyl]-4-carboxylic acid, 13.1 g of sodium carbonate, and 21.4 g of 4-n-pentyloxyphenylboronic acid glycol ester are added to 260 g of dimethyl sulfoxide (DMSO).[2]

-

Catalysis: 160 mg of PdCl

2(PPh3)2is added as a catalyst.[2] -

Reaction Conditions: The reaction mixture is heated to 100-110 °C and maintained at this temperature for 2 hours.

-

Work-up: Upon completion, the mixture is cooled to 40 °C and filtered. The collected solid is washed with DMSO. The resulting solid is suspended in 100 mL of water and heated to 80 °C. 47 g of 37% sulfuric acid is slowly added dropwise over 1 hour. The reaction is stirred at 80 °C for an additional 30 minutes, then cooled to 40 °C and filtered.

-

Purification: The solid is dried and crystallized from dimethylacetamide to yield 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid.

Table 2: Quantitative Data for the Synthesis of the Terphenyl Side Chain

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield | Purity |

| 4'-iodo-[1,1'-biphenyl]-4-carboxylic acid | 324.12 | 20.1 g | - | - |

| 4-n-pentyloxyphenylboronic acid glycol ester | - | 21.4 g | - | - |

| 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | 360.45 | 18 g | 81% | >99% |

Step 4: Synthesis of Anidulafungin

The echinocandin B nucleus is chemically coupled with the synthesized terphenyl carboxylic acid to form anidulafungin. This is typically achieved by activating the carboxylic acid, for example, by forming an active ester, followed by reaction with the primary amine of the echinocandin B nucleus.

Experimental Protocol (General Principles):

-

Activation of the Carboxylic Acid: The 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid is converted to a more reactive species, such as an acid chloride or an active ester (e.g., with N-hydroxysuccinimide or a substituted phenol).

-

Coupling Reaction: The echinocandin B nucleus is dissolved in a suitable aprotic solvent (e.g., dimethylformamide). The activated terphenyl derivative is added to the solution, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize any acid generated during the reaction. The reaction is stirred at room temperature until completion, as monitored by HPLC.

-

Purification: The crude anidulafungin is purified by preparative reversed-phase HPLC to yield the pure product.

Step 5: Conversion of Anidulafungin to this compound

The final step in the synthesis involves the selective attachment of the choline-containing side chain to the hemiaminal hydroxyl group of anidulafungin. A patented procedure involves the formation of a boronate ester to protect the vicinal diols, followed by reaction with a choline derivative and subsequent deprotection and salt formation.

Experimental Protocol (Based on Patented Synthesis):

-

Boronate Ester Formation: Anidulafungin is reacted with a boronic acid, such as 3,4-dimethoxyphenylboronic acid, in an appropriate solvent (e.g., THF) with azeotropic removal of water to form the corresponding boronate ester, protecting the vicinal diol.

-

Choline Side Chain Attachment: The boronate ester of anidulafungin is then reacted with a choline salt, such as choline chloride, in the presence of an acid (e.g., trifluoroacetic acid) and a dehydrating agent (e.g., trifluoroacetic anhydride) in a solvent like acetonitrile. This results in the formation of the choline ether at the hemiaminal position.

-

Deprotection and Salt Formation: The reaction is worked up by adding ammonium acetate and ammonium hydroxide to quench the reaction and hydrolyze the boronate ester.

-

Purification: The crude Rezafungin is purified by ion-exchange chromatography to remove the boronic acid byproduct, followed by preparative reversed-phase HPLC. The purified Rezafungin is then converted to its acetate salt by treatment with acetic acid and lyophilized to obtain the final product as a stable powder.

Table 3: Purity and Yield Data for the Final Synthetic Step

| Product | Purity | Diastereomeric Ratio (α:β) | Yield |

| Rezafungin | 98.49% | 95:5 | 76.8% (crude) |

Mechanism of Action

Rezafungin, like other echinocandins, exerts its antifungal activity by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells.

Caption: Mechanism of action of Rezafungin.

The inhibition of β-(1,3)-D-glucan synthase leads to a depletion of this vital polymer in the fungal cell wall. This disruption of cell wall integrity results in osmotic instability, making the fungal cell susceptible to lysis and ultimately leading to cell death. This fungicidal activity is particularly effective against Candida species.

Conclusion

This compound is a promising new antifungal agent with a unique chemical structure that translates to a favorable pharmacokinetic profile. Its semi-synthetic manufacturing process, originating from a natural product, involves a combination of fermentation, enzymatic transformation, and chemical synthesis. The detailed understanding of its synthesis and chemical structure provided in this guide is essential for researchers and professionals working on the development of new antifungal therapies and for those seeking a deeper knowledge of this important new drug. The provided experimental outlines offer a foundation for laboratory-scale synthesis and further investigation into the chemistry of this potent antifungal compound.

References

The Discovery and Development of Rezafungin Acetate: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent approved for the treatment of candidemia and invasive candidiasis.[1][2][3] Developed as a derivative of anidulafungin, its structural modifications confer enhanced stability and a significantly prolonged half-life, allowing for a convenient once-weekly intravenous dosing regimen.[4][5] This attribute addresses a key limitation of earlier echinocandins, which require daily administration. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of rezafungin acetate, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Chemical Synthesis

Rezafungin was developed to improve upon the properties of existing echinocandins. It is a semi-synthetic lipopeptide derived from a fermentation product of Aspergillus nidulans. The key structural modification that distinguishes rezafungin from its parent molecule, anidulafungin, is the substitution at the C5 ornithine residue with a choline aminal ether. This chemical alteration enhances its stability and is responsible for its extended pharmacokinetic profile.

Chemical Synthesis Overview

The synthesis of rezafungin is a multi-step process that can be achieved through various routes. One common approach involves the modification of the anidulafungin molecule. The synthesis generally involves the coupling of the core cyclic peptide with the choline side chain.

Mechanism of Action

Like other echinocandins, rezafungin's antifungal activity stems from its potent and specific inhibition of the 1,3-β-D-glucan synthase enzyme complex, a critical component of the fungal cell wall. This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a polysaccharide that provides structural integrity to the fungal cell wall. Mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme, which accounts for the selective toxicity of rezafungin against fungal pathogens. By inhibiting this enzyme, rezafungin disrupts the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This fungicidal activity is concentration-dependent.

In Vitro Activity

Rezafungin has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. Its activity has been shown to be comparable to other echinocandins.

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for rezafungin against various fungal isolates.

Table 1: In Vitro Activity of Rezafungin against Candida Species

| Candida Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| C. albicans | 0.03 | 0.06 | ≤0.015 - 2 |

| C. glabrata | 0.06 | 0.06 | ≤0.015 - >8 |

| C. parapsilosis | 1 | 2 | 0.06 - 8 |

| C. tropicalis | 0.03 | 0.06 | ≤0.015 - 0.5 |

| C. krusei | 0.03 | 0.03 | ≤0.015 - 0.25 |

| C. auris | 0.5 | 0.5 | 0.03 - 4 |

| C. dubliniensis | 0.06 | 0.12 | 0.015 - 0.25 |

| C. guilliermondii | 1 | 1 | 0.06 - 4 |

| C. kefyr | 0.03 | 0.06 | N/A |

| C. pelliculosa | 0.015 | 0.03 | N/A |

| Data compiled from multiple sources. |

Table 2: In Vitro Activity of Rezafungin against Aspergillus Species

| Aspergillus Species | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | MEC Range (mg/L) |

| A. fumigatus | 0.03 | 0.125 | ≤0.015 - 2 |

| A. flavus | N/A | N/A | ≤0.008 - 0.06 |

| A. niger | N/A | N/A | ≤0.008 - 0.06 |

| A. terreus | N/A | N/A | ≤0.008 - 0.06 |

| A. lentulus | N/A | N/A | ≤0.015 - 0.06 |

| A. calidoustus | N/A | N/A | ≤0.015 - 0.25 |

| MEC: Minimum Effective Concentration. Data compiled from multiple sources. |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of rezafungin is determined using standardized methods, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.

CLSI M27 Broth Microdilution Method Protocol:

-

Media Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared.

-

Drug Dilution: Rezafungin is serially diluted in the RPMI medium to achieve a range of final concentrations in the microtiter plate wells.

-

Inoculum Preparation: Fungal isolates are grown on agar plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

-

Plate Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C.

-

Endpoint Reading: For Candida species, the MIC is determined after 24 hours of incubation as the lowest concentration of the drug that causes a significant diminution (typically ≥50%) of growth compared to the growth control well. For Aspergillus species, the minimum effective concentration (MEC) is read after 24-48 hours as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the profuse hyphal growth in the control well.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | 1631754-41-0 | FH172568 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]

Rezafungin Acetate: A Technical Guide to Foundational Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin acetate is a next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged pharmacokinetic profile, allowing for once-weekly intravenous administration.[1][2] As a semi-synthetic derivative of anidulafungin, rezafungin targets a fundamental process in fungal cell biology, making it a critical area of study for addressing invasive fungal infections.[3][4] This technical guide provides an in-depth overview of the foundational research applications of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Rezafungin, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[5] This enzyme is integral to the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide component of the fungal cell wall that is absent in mammalian cells. The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and subsequent fungal cell lysis. The catalytic subunit of this enzyme complex is encoded by the FKS genes, and mutations in these genes, particularly in "hot spot" regions, are the primary mechanism of echinocandin resistance.

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of action of this compound.

In Vitro Activity

Rezafungin has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including various Candida and Aspergillus species. Its activity is comparable to other echinocandins.

Table 1: In Vitro Activity of Rezafungin and Comparator Antifungals Against Candida Species

| Candida Species | Rezafungin MIC₉₀ (µg/mL) | Anidulafungin MIC₉₀ (µg/mL) | Caspofungin MIC₉₀ (µg/mL) | Micafungin MIC₉₀ (µg/mL) |

| C. albicans | 0.06 | 0.03 | 0.03 | 0.03 |

| C. glabrata | 0.12 | 0.12 | 0.06 | 0.03 |

| C. tropicalis | 0.06 | 0.06 | 0.06 | - |

| C. krusei | 0.06 | 0.12 | 0.25 | - |

| C. parapsilosis | 2 | 2 | 0.5 | - |

| C. kefyr | 0.12 | 0.06 | 0.5 | - |

| C. lusitaniae | 0.25 | 0.06 | 1 | - |

| C. guilliermondii | 1 | 2 | 1 | - |

| C. dubliniensis | 0.06 | 0.03 | 0.25 | - |

| C. auris | 0.25 | 0.25 | 1 | - |

Data compiled from multiple sources. MIC₉₀ represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Preclinical Pharmacokinetics

Animal studies have been crucial in defining the pharmacokinetic profile of rezafungin, highlighting its extended half-life compared to other echinocandins.

Table 2: Single-Dose Pharmacokinetic Parameters of Rezafungin in Animal Models

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (h) |

| Immunocompetent Mouse (IP) | 10 | 23.1 | 736 (0-48h) | 29.8 |

| Immunocompetent Mouse (IP) | 20 | 43.3 | 1250 (0-48h) | - |

| Immunocompetent Mouse (IP) | 40 | 82.3 | 2380 (0-48h) | - |

| Immunocompetent Mouse (IP) | 60 | 95.8 | 3300 (0-48h) | 52.0 |

| Beagle Dog (IV) | - | - | - | 53.1 |

Data from studies in immunocompetent mice and beagle dogs.

In Vivo Efficacy

Rezafungin has demonstrated significant efficacy in various animal models of invasive fungal infections, including those caused by azole-resistant strains.

Table 3: Efficacy of Rezafungin in a Neutropenic Mouse Model of Disseminated Candidiasis

| Candida albicans Strain | Treatment | Fungal Burden (log₁₀ CFU/g kidney ± SD) |

| Azole-Resistant | Vehicle Control | 6.0 - 6.5 |

| Azole-Resistant | Rezafungin | Significantly Reduced |

Qualitative summary based on reported in vivo studies.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: CLSI Broth Microdilution Method (M27-A3)

This method is the standardized reference for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.

Methodology:

-

Antifungal Agent Preparation: Rezafungin is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium to achieve a range of concentrations.

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Microdilution Plate Inoculation: 100 µL of the standardized inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agent.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.

References

Rezafungin Acetate: A Comprehensive Analysis of its In Vitro Activity Against Candida Species

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rezafungin acetate is a novel, next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] As a member of the echinocandin class, its mechanism of action involves the potent and specific inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[3][4][5] This disruption of cell wall integrity leads to osmotic instability and subsequent fungicidal activity against most Candida species. This technical guide provides an in-depth overview of the in vitro spectrum of activity of this compound against a broad range of clinically relevant Candida species, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation workflow.

Mechanism of Action

Rezafungin, like other echinocandins, targets the fungal-specific enzyme 1,3-β-D-glucan synthase. This enzyme is a critical component in the formation of 1,3-β-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, ensuring selective toxicity. By noncompetitively inhibiting this enzyme, rezafungin disrupts the integrity of the cell wall, leading to cell lysis and death. This targeted action results in concentration-dependent fungicidal activity against the majority of Candida species.

In Vitro Spectrum of Activity

Rezafungin has demonstrated potent in vitro activity against a wide array of Candida species, including both common and rare isolates. Its efficacy extends to azole-resistant strains, highlighting its potential role in treating challenging infections. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative perspective on its spectrum of activity.

Table 1: In Vitro Activity of Rezafungin and Comparator Antifungals against Common Candida Species

| Candida Species (n) | Rezafungin MIC90 (mg/L) | Anidulafungin MIC90 (mg/L) | Caspofungin MIC90 (mg/L) | Micafungin MIC90 (mg/L) |

| C. albicans (125) | 0.06 | Similar to Rezafungin | 0.25-2 | Similar to Rezafungin |

| C. glabrata (81) | 0.12 | Similar to Rezafungin | 0.25-2 | Similar to Rezafungin |

| C. tropicalis (51) | 0.06 | Similar to Rezafungin | 0.25-2 | Similar to Rezafungin |

| C. parapsilosis sensu stricto (59) | 2 | Similar to Rezafungin | 0.25-2 | Similar to Rezafungin |

| C. krusei (53) | 0.12 | Similar to Rezafungin | 0.25-2 | Similar to Rezafungin |

Data compiled from a study utilizing CLSI broth microdilution methodology.

Table 2: In Vitro Activity of Rezafungin against Less Common and Rare Candida Species

| Candida Species (n) | Rezafungin MIC50 (mg/L) | Rezafungin MIC90 (mg/L) |

| C. auris (19) | - | 0.25 |

| C. dubliniensis (22) | - | 0.06 |

| C. fabianii (15) | - | 0.12 |

| C. guilliermondii (27) | 1 | 1 |

| C. inconspicua (41) | - | 0.06 |

| C. kefyr (52) | 0.03 | 0.06 |

| C. lusitaniae (46) | - | 0.25 |

| C. metapsilosis (15) | 0.12 | 0.5 |

| C. orthopsilosis (15) | 0.5 | 1 |

| C. pelliculosa (N/A) | 0.015 | 0.03 |

| C. pulcherrima (10) | - | 0.06 |

| C. sojae (10) | - | 0.06 |

Data compiled from multiple studies using CLSI broth microdilution methods.

Table 3: Geometric Mean (GM) MICs of Rezafungin and Comparators against Common Candida Species from a Surveillance Study in China

| Candida Species | Rezafungin GM MIC (μg/mL) | Anidulafungin GM MIC (μg/mL) | Caspofungin GM MIC (μg/mL) |

| C. albicans | 0.095 | 0.068 | 0.069 |

| C. glabrata | N/A | N/A | N/A |

| C. parapsilosis | N/A | N/A | N/A |

| C. tropicalis | N/A | N/A | N/A |

| C. krusei | N/A | N/A | N/A |

Data from a study using the broth microdilution (BMD) method.

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using standardized broth microdilution methodologies as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27-A4)

The CLSI M27-A4 document provides a reference method for antifungal susceptibility testing of yeasts. The general workflow is as follows:

-

Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 106 CFU/mL. This suspension is then further diluted in RPMI 1640 medium.

-

Antifungal Agent Preparation: Rezafungin and comparator drugs are serially diluted in the test medium (RPMI 1640) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized yeast suspension, resulting in a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Clinical Efficacy and Development

Clinical trials have substantiated the in vitro activity of rezafungin. The Phase 2 STRIVE and Phase 3 ReSTORE trials demonstrated that once-weekly rezafungin was non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis. A pooled analysis of these trials showed comparable day 30 all-cause mortality rates between the rezafungin and caspofungin groups. Furthermore, mycological eradication by day 5 was observed in 73% of patients treated with rezafungin compared to 65% in the caspofungin group. These findings supported the approval of rezafungin for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options.

Resistance Mechanisms

As with other echinocandins, reduced susceptibility to rezafungin is associated with specific mutations in the FKS genes, which encode the catalytic subunits of the 1,3-β-D-glucan synthase enzyme. While rezafungin demonstrates activity against a broad range of wild-type Candida isolates, strains harboring FKS mutations may exhibit elevated MIC values.

Conclusion

This compound represents a significant advancement in the treatment of invasive Candida infections. Its potent and broad-spectrum in vitro activity, coupled with a favorable pharmacokinetic profile that allows for once-weekly dosing, offers a valuable therapeutic option for clinicians. The comprehensive data presented in this guide underscore its efficacy against a wide range of Candida species, including those resistant to other antifungal classes. Continued surveillance and research will be crucial to further delineate its role in the clinical management of invasive candidiasis.

References

In Vitro Fungicidal Activity of Rezafungin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro fungicidal activity of rezafungin acetate, a novel, long-acting echinocandin antifungal agent. This compound has demonstrated potent activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus. This document consolidates key quantitative data, details experimental methodologies, and presents visual workflows to support further research and development in the field of antifungal therapeutics.

Mechanism of Action

This compound, like other echinocandins, targets the fungal cell wall, a structure absent in mammalian cells.[1][2] Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2][3] This enzyme is crucial for the synthesis of 1,3-β-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This fungicidal activity is concentration-dependent against Candida species.

dot

Caption: Mechanism of action of this compound.

In Vitro Susceptibility Data

The in vitro activity of rezafungin has been extensively evaluated against a global collection of clinical fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) data for rezafungin against various Candida and Aspergillus species.

Table 1: In Vitro Activity of Rezafungin against Candida Species

| Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Candida albicans | 316 | 0.03 | 0.06 | |

| Candida glabrata | 162 | 0.06 | 0.06-0.12 | |

| Candida parapsilosis | 148 | 1 | 2 | |

| Candida tropicalis | 83 | 0.03 | 0.06 | |

| Candida krusei | 53 | 0.03-0.12 | 0.03-0.12 | |

| Candida auris | 19 | 0.25 | 0.25 | |

| Candida dubliniensis | 22 | 0.06 | 0.06-0.12 | |

| Candida guilliermondii | 27 | 1 | 1 | |

| Candida kefyr | 52 | 0.03-0.12 | 0.06-0.12 | |

| Candida lusitaniae | 46 | - | 0.25 | |

| Candida orthopsilosis | 15 | 0.5 | 1 | |

| Candida metapsilosis | 15 | 0.12 | 0.5 | |

| Saccharomyces cerevisiae | 21 | - | 0.5 |

Table 2: In Vitro Activity of Rezafungin against Aspergillus Species

| Species | Number of Isolates | MEC Range (mg/L) | MEC₉₀ (mg/L) | Reference |

| Aspergillus fumigatus | 59 | 0.008-0.06 | 0.015-0.06 | |

| Aspergillus flavus | 12 | 0.008-0.12 | 0.015-0.03 | |

| Aspergillus niger | - | ≤0.008-0.06 | - | |

| Aspergillus terreus | - | ≤0.008-0.06 | - | |

| Aspergillus calidoustus | 11 | - | - | |

| Aspergillus lentulus | 11 | - | - |

Experimental Protocols

The in vitro antifungal activity data for this compound was primarily generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for MIC/MEC Determination

The determination of Minimum Inhibitory Concentrations (MICs) for yeasts and Minimum Effective Concentrations (MECs) for molds follows the guidelines outlined in CLSI documents M27 (for yeasts) and M38-A2 (for molds).

1. Inoculum Preparation:

-

Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.

2. Antifungal Agent Preparation:

-

This compound powder is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium in 96-well microtiter plates.

3. Incubation:

-

The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted rezafungin.

-

Plates are incubated at 35°C. Incubation times vary depending on the organism: 24-48 hours for Candida species and 24 hours for Aspergillus species for MEC reading.

4. Endpoint Determination:

-

For Candida spp. (MIC): The MIC is the lowest concentration of rezafungin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well, determined visually or spectrophotometrically.

-

For Aspergillus spp. (MEC): The MEC is the lowest concentration of rezafungin that leads to the growth of small, aberrant, branched hyphae, observed microscopically, as compared to the profuse hyphal growth in the control well.

dot

References

Rezafungin Acetate: A Comprehensive Technical Guide to its Core Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin acetate is a next-generation echinocandin antifungal agent, representing a significant advancement in the treatment of invasive fungal infections.[1][2] Its unique chemical structure, derived from anidulafungin, confers a remarkably long half-life and high stability, permitting a once-weekly intravenous dosing regimen.[3][4][5] This attribute offers a potential paradigm shift in the management of serious fungal diseases, particularly those caused by Candida and Aspergillus species. This technical guide provides an in-depth overview of the basic pharmacological properties of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, spectrum of activity, and resistance profile.

Mechanism of Action

Rezafungin, the active moiety of the prodrug this compound, exerts its antifungal effect by inhibiting the synthesis of 1,3-β-D-glucan, an essential polysaccharide component of the fungal cell wall. This action is achieved through the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase. The disruption of 1,3-β-D-glucan synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. A key advantage of this mechanism is its specificity for fungal cells, as mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme.

Pharmacokinetics

Rezafungin exhibits a distinct pharmacokinetic profile characterized by a long terminal half-life, which supports its once-weekly dosing schedule.

Absorption and Distribution

Following intravenous administration, this compound is rapidly converted to its active form, rezafungin. The peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) increase in a dose-proportional manner. Rezafungin is highly bound to plasma proteins (approximately 96% to >98% in healthy adults and 87% to 94% in patients) and has a moderate volume of distribution.

Metabolism and Excretion

Rezafungin is not a substrate of cytochrome P450 (CYP) enzymes. Metabolism is minimal and occurs via hydroxylation of the terphenyl, pentyl ether side chain, and O-dealkylation. The primary route of elimination is through fecal excretion, with approximately 74% of the administered dose recovered in feces, mainly as unchanged drug.

Table 1: Population Pharmacokinetic Parameters of Rezafungin in Patients with Candidemia or Invasive Candidiasis

| Parameter | Value (Mean ± SD) |

| Day 1 (400 mg Loading Dose) | |

| Cmax (mcg/mL) | 19.2 ± 6 |

| AUC0-168h (mcgh/mL) | 827 ± 252 |

| Day 15 (200 mg Weekly Dose) | |

| Cmax (mcg/mL) | 11.8 ± 4 |

| AUC0-168h (mcgh/mL) | 667 ± 224 |

| Other Parameters | |

| Volume of Distribution (Vd) (L) | 67 |

| Clearance (CL) (L/h) | 0.35 |

| Terminal Half-life (t1/2) (hours) | 152 |

Source:

Pharmacodynamics

Rezafungin demonstrates concentration-dependent fungicidal activity against most Candida species. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the ratio of the free-drug area under the curve to the minimum inhibitory concentration (AUC/MIC).

Spectrum of Activity

Rezafungin has a broad spectrum of in vitro activity against a range of fungal pathogens, including common and rare Candida species and Aspergillus species. Notably, it retains activity against some strains with reduced susceptibility to other echinocandins and azoles.

Table 2: In Vitro Activity of Rezafungin Against Candida Species

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Candida albicans | 0.03 | 0.06 |

| Candida glabrata | 0.06 | 0.12 |

| Candida parapsilosis | 1 | 2 |

| Candida tropicalis | 0.03 | 0.06 |

| Candida krusei | 0.03 | 0.06 |

| Candida auris | 0.03 | 0.06 |

| Candida dubliniensis | 0.06 | 0.12 |

Source:

Table 3: In Vitro Activity of Rezafungin Against Aspergillus Species

| Organism | MEC50 (μg/mL) | MEC90 (μg/mL) |

| Aspergillus fumigatus | 0.015 | 0.06 |

| Aspergillus flavus | 0.015 | 0.03 |

Source: (Note: For Aspergillus species, Minimum Effective Concentration (MEC) is often reported instead of MIC for echinocandins)

Resistance

Resistance to echinocandins, including rezafungin, is primarily associated with mutations in the FKS genes (FKS1 and FKS2), which encode the catalytic subunits of the 1,3-β-D-glucan synthase enzyme. These mutations can lead to reduced susceptibility of the enzyme to the inhibitory action of the drug. The frequency of spontaneous FKS mutations with rezafungin appears to be similar to that of other echinocandins.

Experimental Protocols

In Vitro Susceptibility Testing (CLSI Broth Microdilution Method)

A standardized method for determining the in vitro susceptibility of fungi to antifungal agents is crucial for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38-A2 (for filamentous fungi) documents provide reference methods for broth microdilution testing.

Detailed Methodology:

-

Isolate Preparation: Clinical fungal isolates are cultured on appropriate agar plates to ensure purity and viability.

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium to a specific cell density, typically verified by spectrophotometry.

-

Antifungal Dilution: A series of twofold dilutions of rezafungin are prepared in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the standardized fungal suspension.

-

Incubation: The inoculated plates are incubated at 35°C for a specified period (e.g., 24-48 hours for Candida and 24 hours for Aspergillus MEC reading).

-

Reading and Interpretation: The minimum inhibitory concentration (MIC) for yeasts is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the control. For molds like Aspergillus, the minimum effective concentration (MEC) is determined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms.

Pharmacokinetic Analysis in Clinical Trials

Pharmacokinetic parameters of rezafungin are typically determined in Phase 1, 2, and 3 clinical trials involving healthy volunteers and patients with invasive fungal infections. Population pharmacokinetic (PK) modeling is a common approach used to analyze the data.

Detailed Methodology:

-

Study Design: Clinical trials such as STRIVE and ReSTORE are designed as randomized, double-blind studies to compare the safety and efficacy of rezafungin with a standard-of-care antifungal like caspofungin.

-

Dosing and Sampling: Subjects receive intravenous infusions of rezafungin, and blood samples are collected at multiple time points before and after dosing.

-

Bioanalysis: Plasma concentrations of rezafungin are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using population pharmacokinetic modeling software (e.g., NONMEM, S-ADAPT). A compartmental model (e.g., a four-compartment model) is often used to describe the distribution and elimination of the drug.

-

Parameter Estimation: Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) are estimated from the model.

-

Covariate Analysis: The influence of patient characteristics (covariates) such as age, weight, and renal or hepatic function on the pharmacokinetic parameters is evaluated.

Conclusion

This compound is a promising new antifungal agent with a unique pharmacological profile that sets it apart from other echinocandins. Its potent, broad-spectrum activity, coupled with a long half-life that allows for once-weekly dosing, offers a significant therapeutic advantage in the management of invasive fungal infections. A thorough understanding of its mechanism of action, pharmacokinetics, and in vitro activity is essential for optimizing its clinical use and for guiding future research and development in the field of antifungal therapy.

References

- 1. Rezafungin, a New Second-Generation Echinocandin [clsi.org]

- 2. Population Pharmacokinetic Analyses for Rezafungin (CD101) Efficacy Using Phase 1 Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cidara.com [cidara.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

Rezafungin Acetate: A Technical Guide to a Novel 1,3-β-D-Glucan Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezafungin acetate is a next-generation echinocandin antifungal agent engineered for enhanced stability and pharmacokinetic properties, allowing for a once-weekly intravenous dosing regimen.[1] It exerts its fungicidal activity by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall.[2][3] This disruption of cell wall integrity leads to osmotic instability and subsequent cell death.[2][4] Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including various Candida and Aspergillus species. Clinical trials have established its non-inferiority to standard-of-care daily echinocandins in the treatment of candidemia and invasive candidiasis, with a comparable safety profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols relevant to its study.

Introduction

Invasive fungal infections (IFIs) pose a significant threat to immunocompromised and critically ill patients. The echinocandin class of antifungals has become a cornerstone of therapy for many of these infections due to their potent activity and favorable safety profile. This compound (formerly CD101) represents a significant advancement in this class, offering a long-acting formulation that addresses some of the limitations of first-generation echinocandins. Its unique chemical structure confers greater stability and a prolonged half-life, making once-weekly administration feasible. This guide serves as a technical resource for researchers and drug development professionals, consolidating key data and methodologies related to this compound.

Chemical Properties

This compound is a semi-synthetic lipopeptide derived from the fermentation of Aspergillus nidulans. It is chemically related to anidulafungin, with a structural modification that enhances its stability.

| Property | Value | Reference(s) |

| Chemical Formula | C65H88N8O19 | |

| Molecular Weight | 1285.44 g/mol | |

| CAS Number | 1631754-41-0 | |

| Appearance | White to off-white powder | |

| Solubility | Freely soluble in water, soluble in methanol, and sparingly soluble in ethanol |

Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase

The primary target of rezafungin is the fungal enzyme 1,3-β-D-glucan synthase, which is responsible for the synthesis of 1,3-β-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall. This enzyme complex is composed of a catalytic subunit (Fks) and a regulatory subunit (Rho1). Rezafungin acts as a non-competitive inhibitor of this complex, binding to a site distinct from the active site for the substrate UDP-glucose. This inhibition disrupts the formation of the glucan polymer, leading to a weakened cell wall that is unable to withstand osmotic stress, ultimately resulting in fungal cell lysis. The absence of 1,3-β-D-glucan synthase in mammalian cells accounts for the selective toxicity of rezafungin against fungal pathogens.

In Vitro Activity

Rezafungin has demonstrated potent in vitro activity against a wide range of Candida and Aspergillus species, including isolates resistant to other antifungal agents. The following tables summarize the minimum inhibitory concentration (MIC) data for rezafungin against various fungal pathogens.

Table 1: In Vitro Activity of Rezafungin against Candida Species

| Organism | N | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Candida albicans | 125 | 0.06 | 0.06 | |

| Candida glabrata | 81 | 0.125 | 0.125 | |

| Candida parapsilosis | 59 | 2 | 2 | |

| Candida tropicalis | 51 | 0.06 | 0.06 | |

| Candida krusei | 53 | 0.12 | 0.12 | |

| Candida auris | 19 | 0.25 | 0.25 | |

| Candida dubliniensis | 22 | 0.06 | 0.06 | |

| Candida guilliermondii | 27 | 1 | 1 | |

| Candida lusitaniae | 46 | 0.25 | 0.25 |

Table 2: In Vitro Activity of Rezafungin against Aspergillus Species

| Organism | N | MEC50 (μg/mL) | MEC90 (μg/mL) | Reference(s) |

| Aspergillus fumigatus | 100 | - | - | |

| Aspergillus flavus | 50 | - | - | |

| Azole-resistant A. fumigatus | - | - | - |

Note: For Aspergillus species, Minimum Effective Concentration (MEC) is often reported instead of MIC.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of rezafungin is distinguished by its long terminal half-life, which allows for once-weekly dosing.

Table 3: Pharmacokinetic Parameters of Rezafungin in Humans

| Parameter | Value | Reference(s) |

| Terminal Half-Life (t½) | ~133-152 hours | |

| Volume of Distribution (Vd) | 67 L | |

| Protein Binding | 87.5% to 93.6% (patients) | |

| Elimination | Primarily fecal excretion | |

| Metabolism | Metabolized via hydroxylation and O-dealkylation |

Clinical Development and Efficacy

Rezafungin has undergone a comprehensive clinical development program, including Phase 2 (STRIVE) and Phase 3 (ReSTORE) trials for the treatment of candidemia and invasive candidiasis. These studies have demonstrated the non-inferiority of once-weekly rezafungin compared to the standard of care, daily caspofungin. A Phase 3 trial (ReSPECT) is also underway to evaluate rezafungin for the prophylaxis of invasive fungal diseases in allogeneic bone marrow transplant recipients.

Table 4: Key Clinical Trial Outcomes for Rezafungin in Candidemia and Invasive Candidiasis (ReSTORE Trial)

| Outcome | Rezafungin | Caspofungin | Result | Reference(s) |

| 14-Day Global Cure Rate | 59% | 61% | Non-inferior | |

| 30-Day All-Cause Mortality | 24% | 21% | Non-inferior | |

| Median Time to Negative Blood Culture | 23.9 hours | 27.0 hours | p=0.18 |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27 for the determination of Minimum Inhibitory Concentrations (MICs) of antifungal agents against yeasts.

Materials:

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

This compound powder.

-

Sterile 96-well microtiter plates.

-

Fungal isolate to be tested.

-

Sabouraud Dextrose Agar (SDA).

-

Sterile saline.

-

Spectrophotometer.

-

0.5 McFarland turbidity standard.

Procedure:

-

Media Preparation: Prepare RPMI-1640 medium according to the manufacturer's instructions and sterilize by filtration.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial twofold dilutions in RPMI-1640 medium to achieve the desired concentration range.

-

Inoculum Preparation: a. Subculture the fungal isolate on SDA and incubate at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute this suspension in RPMI-1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Plate Inoculation: a. Add 100 µL of the appropriate rezafungin dilution to each well of the microtiter plate. b. Add 100 µL of the fungal inoculum to each well. c. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of rezafungin that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

In Vivo Efficacy in a Murine Model of Invasive Candidiasis

This protocol describes a common method for evaluating the in vivo efficacy of antifungal agents in a mouse model of disseminated candidiasis.

Materials:

-

Female BALB/c or ICR mice (6-8 weeks old).

-

Candida albicans strain.

-

Yeast extract-peptone-dextrose (YPD) broth.

-

Sterile saline.

-

This compound for injection.

-

Immunosuppressive agent (e.g., cyclophosphamide), if required.

Procedure:

-

Inoculum Preparation: a. Grow C. albicans in YPD broth overnight at 30°C with shaking. b. Wash the cells with sterile saline and resuspend to the desired concentration (e.g., 5 x 10^5 CFU/mL).

-

Infection: a. If an immunosuppressed model is used, administer the immunosuppressive agent prior to infection (e.g., cyclophosphamide intraperitoneally on days -4 and -1). b. Inject 0.1 mL of the fungal inoculum intravenously via the lateral tail vein.

-

Treatment: a. Initiate treatment with rezafungin at a specified time post-infection (e.g., 2 hours). b. Administer rezafungin via the desired route (e.g., subcutaneous or intravenous) at various dose levels.

-

Monitoring and Endpoint: a. Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days). b. Alternatively, for fungal burden studies, sacrifice a subset of mice at specific time points (e.g., 24, 48, 72 hours post-infection). c. Aseptically remove organs (e.g., kidneys, brain, spleen), homogenize in sterile saline, and perform serial dilutions for plating on SDA to determine the CFU/gram of tissue.

Time-Kill Kinetic Assay

This assay determines the rate at which an antifungal agent kills a fungal population over time.

Materials:

-

Fungal isolate.

-

RPMI-1640 medium.

-

This compound.

-

Sterile culture tubes.

-

SDA plates.

Procedure:

-

Inoculum Preparation: Prepare a fungal suspension in RPMI-1640 medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.

-

Assay Setup: a. Prepare tubes containing RPMI-1640 medium with various concentrations of rezafungin (e.g., 1x, 2x, 4x, 8x MIC). b. Include a growth control tube without the drug. c. Inoculate all tubes with the fungal suspension.

-

Incubation and Sampling: a. Incubate the tubes at 35°C with shaking. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

Quantification: a. Perform serial dilutions of the aliquots in sterile saline. b. Plate the dilutions onto SDA plates. c. Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each rezafungin concentration and the growth control. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

This compound is a promising new antifungal agent with a unique pharmacokinetic profile that allows for once-weekly dosing. Its potent in vitro activity against a broad range of fungal pathogens, coupled with demonstrated clinical efficacy and a favorable safety profile, positions it as a valuable addition to the therapeutic armamentarium for the management of invasive fungal infections. The experimental protocols detailed in this guide provide a framework for further research and development in the field of antifungal therapy.

References

- 1. This compound for the treatment of candidemia and invasive candidiasis: a pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

Rezafungin Acetate for the Treatment of Invasive Fungal Infections: A Technical Guide

Introduction

Rezafungin acetate, marketed as REZZAYO™, is a next-generation, semi-synthetic echinocandin antifungal agent approved for the treatment of candidemia and invasive candidiasis.[1] Developed from a fermentation product of Aspergillus nidulans, rezafungin represents a significant advancement in the echinocandin class, primarily due to its unique pharmacokinetic profile that allows for once-weekly intravenous administration.[2][3] This guide provides a comprehensive technical overview of this compound, covering its mechanism of action, in vitro activity, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the experimental protocols used in its evaluation, tailored for researchers and drug development professionals.

Mechanism of Action

This compound is a prodrug that is converted to its active form, rezafungin.[4] Like other echinocandins, rezafungin targets the fungal cell wall, a structure not present in mammalian cells. The core mechanism involves the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex. This enzyme is essential for the synthesis of 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This fungicidal activity against Candida species is concentration-dependent.

Caption: Mechanism of action of rezafungin.

In Vitro Activity and Susceptibility

Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including most isolates of Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis. Its activity extends to emerging multidrug-resistant species like Candida auris and various Aspergillus species.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Rezafungin and Other Echinocandins against Candida Species

| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| C. albicans | Rezafungin | 0.023 | - |

| Anidulafungin | - | - | |

| Caspofungin | - | - | |

| Micafungin | - | - | |

| C. glabrata | Rezafungin | 0.03 | - |

| Anidulafungin | - | - | |

| Caspofungin | - | - | |

| Micafungin | - | - | |

| C. parapsilosis | Rezafungin | 1.12 | - |

| Anidulafungin | - | - | |

| Caspofungin | 0.551 (GM MIC) | - | |

| Micafungin | - | - | |

| C. tropicalis | Rezafungin | 0.163 (GM MIC) | - |

| Anidulafungin | - | - | |

| Caspofungin | - | - | |

| Micafungin | - | - | |

| C. krusei | Rezafungin | 0.240 (GM MIC) | - |

| Anidulafungin | 0.12 | 0.12 | |

| Caspofungin | - | - | |

| Micafungin | - | - | |

| C. auris | Rezafungin | 0.03 | - |

| Anidulafungin | - | - | |

| Caspofungin | - | - | |

| Micafungin | - | - |

Note: Data compiled from multiple sources. Direct comparison is limited as studies vary. MIC values represent the Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates. GM MIC is the Geometric Mean MIC.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro activity of rezafungin is determined using standardized reference methods from the Clinical and Laboratory Standards Institute (CLSI) M27 and/or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Methodology:

-

Isolate Preparation: Fungal isolates are subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is prepared in sterile saline and adjusted spectrophotometrically to a standardized cell density (e.g., 0.5 McFarland standard).

-

Drug Dilution: Rezafungin and comparator agents are serially diluted in a standard medium (e.g., RPMI-1640) in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.004–2 mg/L).

-

Inoculation: The standardized fungal suspension is further diluted in the test medium and added to each well of the microtiter plate, resulting in a final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

-

Incubation: Plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This is usually assessed visually or with a spectrophotometer.

Caption: Workflow for antifungal susceptibility testing.

Pharmacokinetics and Pharmacodynamics

The defining feature of rezafungin is its extended half-life and stability, which differentiates it from first-generation echinocandins. This allows for a once-weekly dosing regimen. Following intravenous administration, the peak plasma concentration (Cmax) and area under the curve (AUC) of rezafungin increase in a dose-proportional manner. The pharmacodynamic parameter that correlates with fungicidal activity is the AUC relative to the MIC.

Table 2: Key Pharmacokinetic Parameters of Rezafungin

| Parameter | Healthy Adults | Patients with Candidemia/IC |

|---|---|---|

| Cmax (µg/mL) | 12 ± 4 | 19 ± 6 |

| AUC₀₋₁₆₈h (µg·h/mL) | 1160 (at 400 mg dose) | ~30% lower than healthy adults |

| **Terminal Half-life (t₁/₂) ** | ~80 hours | ~133 hours |

| Protein Binding | 96% to >98% | 87% to 94% |

| Metabolism | Minimal, not a substrate of CYP enzymes | Minimal |

| Primary Excretion Route | Feces (~74% as unchanged drug) | Feces |

Data compiled from multiple sources.

Clinical Efficacy and Safety

The approval of rezafungin was based on data from a global clinical development program, including the Phase 2 STRIVE and the pivotal Phase 3 ReSTORE trials. These studies were randomized, double-blind trials comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in adults with candidemia and/or invasive candidiasis.

ReSTORE Phase 3 Trial Protocol:

-

Objective: To evaluate the efficacy and safety of once-weekly rezafungin versus once-daily caspofungin.

-

Design: Randomized, double-blind, multicenter trial.

-

Population: Adults (≥18 years) with a confirmed diagnosis of candidemia or invasive candidiasis.

-

Intervention Arm: Rezafungin 400 mg IV loading dose in week 1, followed by 200 mg IV once weekly for up to 4 weeks.

-

Comparator Arm: Caspofungin 70 mg IV loading dose, followed by 50 mg IV once daily.

-

Primary Endpoint: All-cause mortality at Day 30.

-

Key Secondary Endpoint: Overall cure (clinical cure + mycological eradication) at Day 14.

Caption: Logical flow of the ReSTORE clinical trial.

Table 3: Summary of Efficacy Results from ReSTORE Phase 3 Trial

| Endpoint | Rezafungin Arm (n=93) | Caspofungin Arm (n=94) |

|---|---|---|

| Overall Cure at Day 14 | 59.1% (55 patients) | 60.6% (57 patients) |

| All-Cause Mortality at Day 30 | 23.7% (22 patients) | 21.3% (20 patients) |

Data from the ReSTORE trial. The trial met its primary endpoint, demonstrating the non-inferiority of rezafungin to caspofungin.

Safety Profile Rezafungin was generally well-tolerated in clinical trials. The most common adverse reactions (incidence ≥ 5%) reported were hypokalemia, pyrexia, diarrhea, anemia, vomiting, nausea, hypomagnesemia, abdominal pain, constipation, and hypophosphatemia. Important warnings and precautions include the potential for infusion-related reactions, photosensitivity, and hepatic adverse reactions.

Dosage, Administration, and Resistance

Dosage and Administration The recommended dosage for adults is a single 400 mg loading dose administered by intravenous (IV) infusion, followed by a 200 mg dose once weekly thereafter. The safety of treatment beyond four weekly doses has not been established.

-

Reconstitution: The lyophilized powder (200 mg/vial) is reconstituted with 9.5 mL of sterile Water for Injection to yield a concentration of 20 mg/mL.

-

Dilution and Infusion: The reconstituted solution must be further diluted in an appropriate infusion bag (e.g., 0.9% Sodium Chloride) and administered as an IV infusion over approximately one hour.

Mechanisms of Resistance Resistance to echinocandins, including rezafungin, is primarily associated with specific mutations in the FKS genes (FKS1 or FKS2). These genes encode the catalytic subunits of the target enzyme, 1,3-β-D-glucan synthase. These mutations can reduce the binding affinity of the drug to its target, leading to higher MIC values.

Conclusion